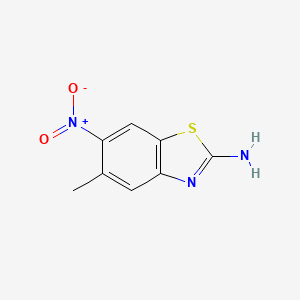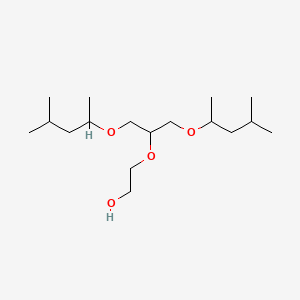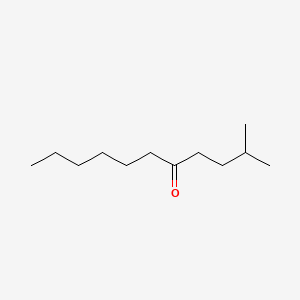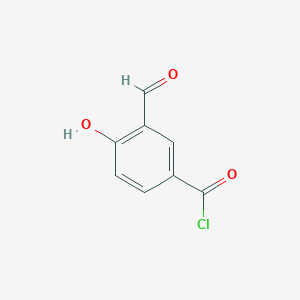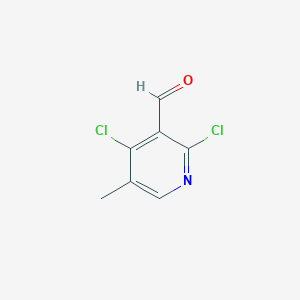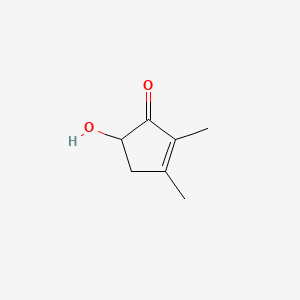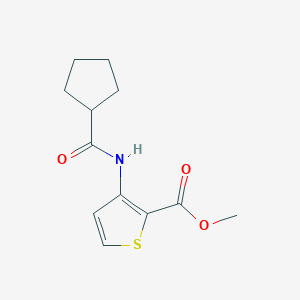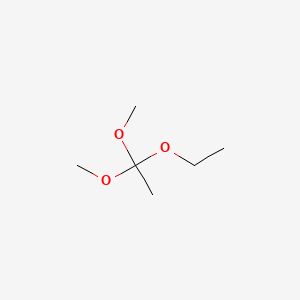
1-Ethoxy-1,1-dimethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1,1-dimethoxyethane, also known as acetaldehyde dimethyl acetal, is an organic compound with the molecular formula C6H14O3. It is a colorless liquid that is used in various chemical applications. The compound is known for its role as a solvent and an intermediate in organic synthesis .
Preparation Methods
1-Ethoxy-1,1-dimethoxyethane can be synthesized through several methods. One common synthetic route involves the reaction of acetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{CH}_3\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]
In industrial settings, the production of this compound often involves the use of continuous reactors to ensure high yield and purity. The reaction conditions typically include a temperature range of 25-50°C and a pressure of 1-2 atm .
Chemical Reactions Analysis
1-Ethoxy-1,1-dimethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetaldehyde and methanol. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to ethanol and methanol. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
1-Ethoxy-1,1-dimethoxyethane has several applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions, including Grignard reactions and hydride reductions.
Biology: The compound is used in the preparation of biological samples for analysis, particularly in the extraction and purification of nucleic acids and proteins.
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethoxy-1,1-dimethoxyethane involves its ability to act as a solvent and a reactant in various chemical processes. As a solvent, it stabilizes reactive intermediates and facilitates the formation of desired products. In reactions, it can undergo cleavage to produce acetaldehyde and methanol, which can further participate in subsequent reactions .
Comparison with Similar Compounds
1-Ethoxy-1,1-dimethoxyethane can be compared with other similar compounds such as:
The uniqueness of this compound lies in its specific reactivity and solvation properties, making it suitable for particular applications in organic synthesis and industrial processes.
Properties
CAS No. |
57999-64-1 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
1-ethoxy-1,1-dimethoxyethane |
InChI |
InChI=1S/C6H14O3/c1-5-9-6(2,7-3)8-4/h5H2,1-4H3 |
InChI Key |
FUVBCRDNMUXWFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


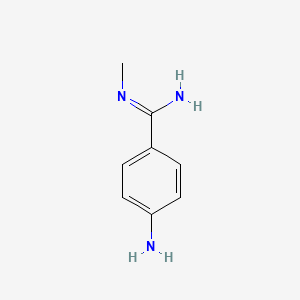
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

